molecular formula C10H12F2N2S B8487459 3,5-Difluoro-4-(4-thiomorpholinyl)aniline

3,5-Difluoro-4-(4-thiomorpholinyl)aniline

Cat. No.: B8487459
M. Wt: 230.28 g/mol
InChI Key: JNVNXBAPAHAIQV-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-(4-thiomorpholinyl)aniline is a useful research compound. Its molecular formula is C10H12F2N2S and its molecular weight is 230.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H12F2N2S

Molecular Weight

230.28 g/mol

IUPAC Name

3,5-difluoro-4-thiomorpholin-4-ylaniline

InChI

InChI=1S/C10H12F2N2S/c11-8-5-7(13)6-9(12)10(8)14-1-3-15-4-2-14/h5-6H,1-4,13H2

InChI Key

JNVNXBAPAHAIQV-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C2=C(C=C(C=C2F)N)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 4-(2,6-difluoro-4-nitrophenyl)thiomorpholine (3.00 g, 11.5 mmol) in tetrahydrofuran (60 mL) is added to a Parr bottle containing a mixture of Raney nickel (1 g) in water (15 mL) under N2, and the reaction mixture is shaken on a Parr apparatus under a hydrogen atmosphere at 40 psi for 24 hrs. The catalyst is removed by filtration through Celite, rinsing with tetrahydrofuran and water, the filtrate is diluted with water (50 mL) and EtOAc (50 mL), and the layers are separated. The organic phase is washed with saline (25 mL), dried over anhydrous magnesium sulfate and concentrated under reduced pressure, and the resulting oil is chromatographed on a Flash 40M 90 g silica gel cartridge eluting with EtOAc/heptane (15/85). Pooling and concentration of those fractions with an Rf=0.19 by TLC (EtOAc/hexanes, 25/75) gives the title compound, mp 85–86° C.; MS (ESI+) for C10H12N2F2S m/z 231 (M+H)+.
Name
4-(2,6-difluoro-4-nitrophenyl)thiomorpholine
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Sodium borohydride (285 mg, 7.5 mmol) was added to a stirring solution of NiCl2.6H2O (1.16 g, 5.0 mmol) and 4-(2,6-difluoro-4-nitrophenyl)thiomorpholine, obtain in Preparation 3, in methanol (30 mL). The reaction mixture was diluted with ethyl acetate (50 mL) after 0.5 h and the organic portion was washed with water (30 mL×2) followed by brine (30 mL) and dried over sodium sulfate. Evaporation of the volatiles yielded the title compound as light brown solid (400 mg, 70%).
Quantity
285 mg
Type
reactant
Reaction Step One
[Compound]
Name
NiCl2.6H2O
Quantity
1.16 g
Type
reactant
Reaction Step One
Name
4-(2,6-difluoro-4-nitrophenyl)thiomorpholine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
70%

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